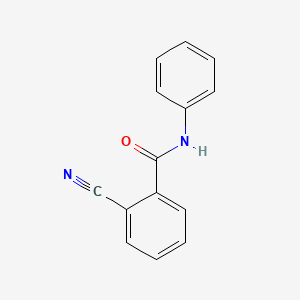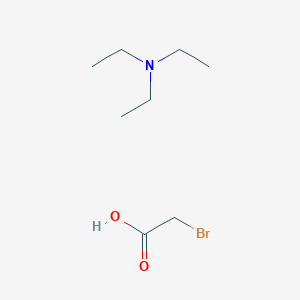
2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a benzopyran ring system with three methyl groups and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2,2,3-trimethyl-1,3-butadiene with phenol derivatives. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of 2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-6-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
科学的研究の応用
2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antioxidant activity and enzyme inhibition.
類似化合物との比較
Similar Compounds
2,2-Dimethylchroman: Similar structure but lacks the hydroxyl group.
3,4-Dihydro-2H-1-benzopyran: Lacks the methyl groups and hydroxyl group.
6-Hydroxy-2,2-dimethylchroman: Similar structure but with different substitution patterns.
Uniqueness
2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
32849-50-6 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
2,2,3-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C12H16O2/c1-8-6-9-7-10(13)4-5-11(9)14-12(8,2)3/h4-5,7-8,13H,6H2,1-3H3 |
InChIキー |
KQGMOHUFZLFWPV-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=CC(=C2)O)OC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)




![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)



![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)

![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)

